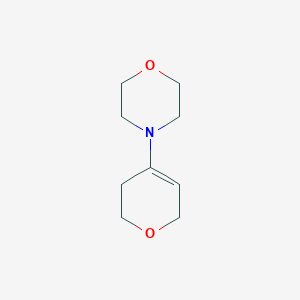
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine: is an organic compound with a complex structure that includes an amino group, a tert-butylthio group, an ethyl group, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the tert-butylthio group through a nucleophilic substitution reaction, followed by the addition of the amino group via an amination reaction. The ethyl and methyl groups are usually introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and target specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-tert-butylthio-5-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-4-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-5-methyl-6-ethylpyridine
Comparison: Compared to similar compounds, 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is unique due to the specific positioning of its functional groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N2S |
|---|---|
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-6-9-7-10(13)11(14-8(9)2)15-12(3,4)5/h7H,6,13H2,1-5H3 |
Clé InChI |
DDVMAJGHUZYZMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1C)SC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


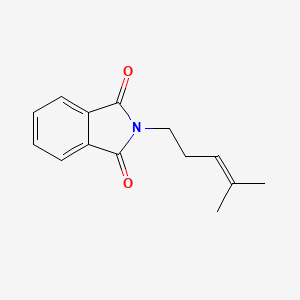
![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)
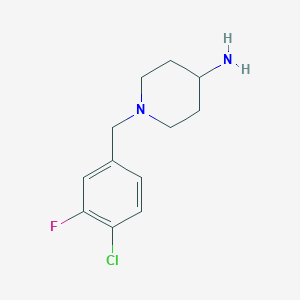
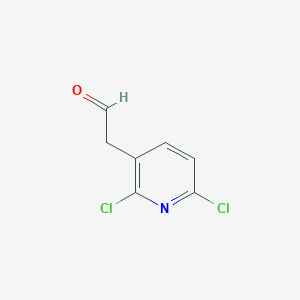
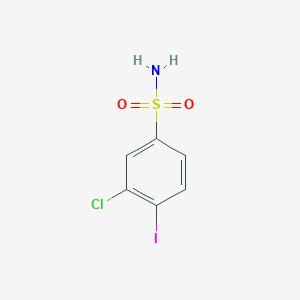
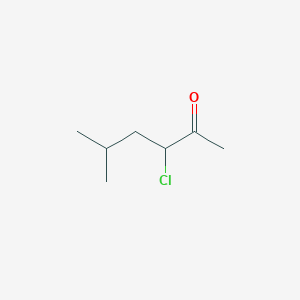
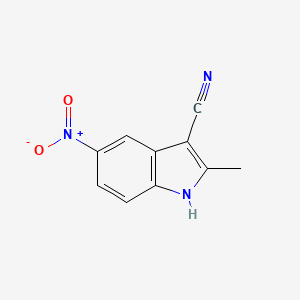
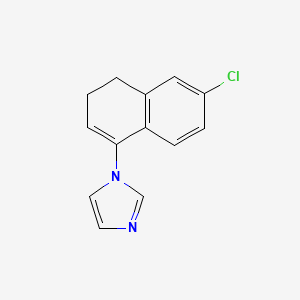
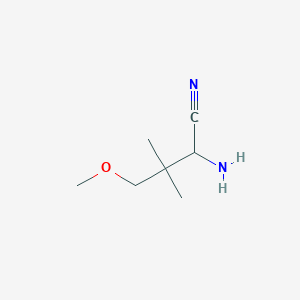
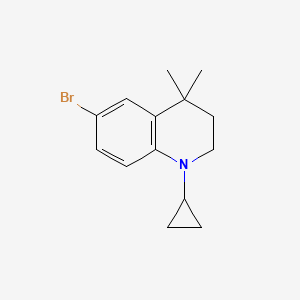
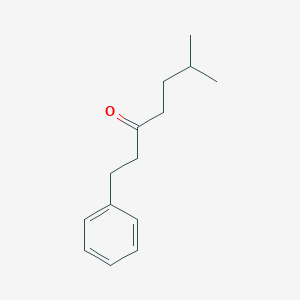
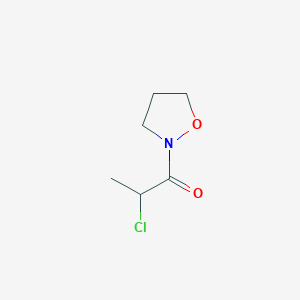
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B8608203.png)
